Tert-Nonanethiol, also known as tertiary nonyl mercaptan, is an organosulfur compound with the molecular formula . It is characterized by a thiol functional group (-SH) attached to a nonane carbon chain. This compound is a colorless liquid with a distinct odor, often described as similar to that of garlic or onions. Its physical properties include a density of approximately 0.856 g/mL, a boiling point of 188 °C, and a melting point below -20 °C .
These reactions highlight the versatility of tert-nonanethiol in organic synthesis and industrial applications.
Tert-Nonanethiol exhibits notable biological activity, particularly in toxicity studies. It has been shown to have:
These properties suggest that while tert-nonanethiol can be hazardous in certain contexts, its biological impact may vary depending on exposure levels.
Tert-Nonanethiol can be synthesized through several methods:
These methods are significant for industrial production, particularly in the manufacture of polymers and other chemical intermediates.
Tert-Nonanethiol has various applications across different industries:
These applications underscore its importance in both chemical manufacturing and consumer products.
Studies on the interactions of tert-nonanethiol with other substances reveal its potential reactivity:
Understanding these interactions is crucial for assessing safety and environmental impact during handling and application.
Tert-Nonanethiol shares structural similarities with other mercaptans. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Normal Octyl Mercaptan | C8H18S | Straight-chain structure; used in polymers. |
Normal Dodecyl Mercaptan | C12H26S | Longer carbon chain; used similarly in polymer production. |
Tertiary Dodecyl Mercaptan | C12H26S | Similar reactivity; branched structure. |
Tert-Nonanethiol's uniqueness lies in its branched structure, which imparts distinct physical properties compared to its straight-chain counterparts. This branching influences its reactivity and applications, particularly in polymer chemistry where it serves as an effective stabilizer and modifier due to its specific molecular characteristics.
Flammable;Environmental Hazard